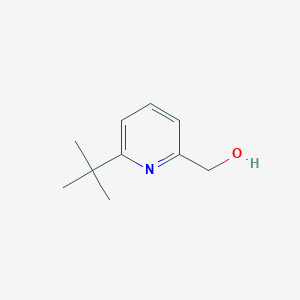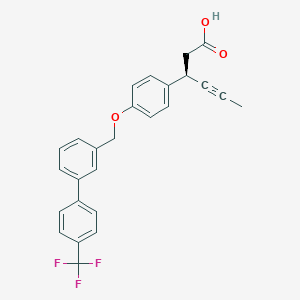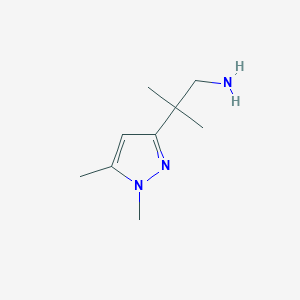
(4-(((Benzyloxy)carbonyl)amino)benzoyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-{[(benzyloxy)carbonyl]amino}phenyl)formamido]acetic acid is a complex organic compound that features a benzyloxycarbonyl group attached to an amino phenyl formamido acetic acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(benzyloxy)carbonyl]amino}phenyl)formamido]acetic acid typically involves multi-step organic reactions. One common method includes the protection of amino groups using benzyloxycarbonyl (Cbz) groups, followed by the formation of amide bonds. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) for amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-{[(benzyloxy)carbonyl]amino}phenyl)formamido]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or ethers.
Aplicaciones Científicas De Investigación
2-[(4-{[(benzyloxy)carbonyl]amino}phenyl)formamido]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a prodrug or a drug delivery agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(4-{[(benzyloxy)carbonyl]amino}phenyl)formamido]acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under certain conditions, releasing the active amine. This active amine can then interact with enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or binding to receptor sites, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-{3-[(Benzyloxy)carbonyl]-5-oxooxazolidin-4-yl}acetic acid: Used as an intermediate in peptide synthesis.
Pinacol boronic esters: Utilized in organic synthesis for their reactivity and stability.
Uniqueness
2-[(4-{[(benzyloxy)carbonyl]amino}phenyl)formamido]acetic acid is unique due to its specific structure, which allows for versatile chemical modifications and interactions. Its benzyloxycarbonyl group provides a protective function, making it useful in various synthetic applications.
Propiedades
Fórmula molecular |
C17H16N2O5 |
|---|---|
Peso molecular |
328.32 g/mol |
Nombre IUPAC |
2-[[4-(phenylmethoxycarbonylamino)benzoyl]amino]acetic acid |
InChI |
InChI=1S/C17H16N2O5/c20-15(21)10-18-16(22)13-6-8-14(9-7-13)19-17(23)24-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,22)(H,19,23)(H,20,21) |
Clave InChI |
SQYGXXIRMUAURD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


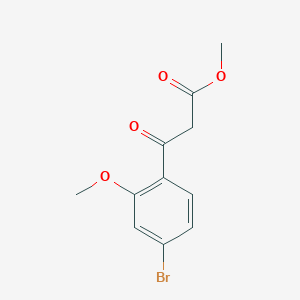
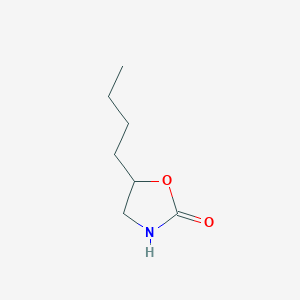
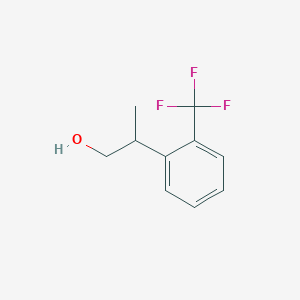
![Tert-butyl2-{6-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-methylpyrimidin-4-yl}piperidine-1-carboxylate](/img/structure/B13582813.png)
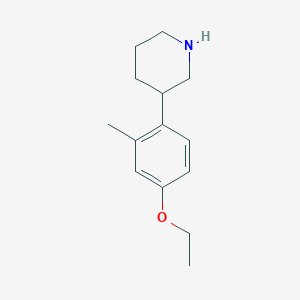

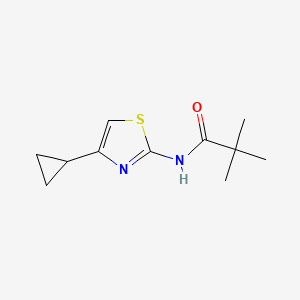
![2-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13582829.png)



